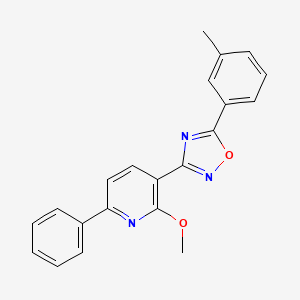
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole, also known as MPO, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPO is a heterocyclic compound that contains an oxadiazole ring, which is known for its diverse biological activities.
作用機序
The mechanism of action of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole exerts its biological effects by targeting specific enzymes or receptors in the body. For example, 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins (Shi et al., 2016). 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole has also been reported to modulate the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) (Shi et al., 2016).
Biochemical and Physiological Effects
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole has been shown to have diverse biochemical and physiological effects. In vitro studies have demonstrated that 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole can induce apoptosis in cancer cells by activating the mitochondrial pathway (Shi et al., 2016). 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell membranes (Shi et al., 2016). In vivo studies have shown that 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole can reduce inflammation and oxidative stress in animal models of disease (Shi et al., 2016).
実験室実験の利点と制限
One of the major advantages of using 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities. 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole can be used to study various cellular processes such as apoptosis, inflammation, and oxidative stress. Another advantage of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole is its fluorescent properties, which make it a useful tool for imaging and detection. However, there are also some limitations to using 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole in lab experiments. 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole is a relatively new compound, and its safety profile and pharmacokinetics are not fully understood. Further studies are needed to determine the optimal dosage and administration route of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole.
将来の方向性
There are several future directions for the research on 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole. One area of interest is the development of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the use of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole as a diagnostic tool for detecting NO in biological systems. Further studies are also needed to investigate the safety and pharmacokinetics of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole in animal models and humans.
Conclusion
In conclusion, 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole is a promising compound with diverse biological activities and potential therapeutic applications. The synthesis of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole has been optimized to improve the yield and purity of the compound. 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole is needed to fully understand its therapeutic potential and to develop novel drugs and diagnostic tools.
合成法
The synthesis of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole involves the reaction of 2-amino-6-methoxypyridine-3-carboxylic acid with m-tolyl isocyanate and phenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (Shi et al., 2016). The resulting intermediate is then cyclized to form 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole. The synthesis method of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole has been optimized to improve the yield and purity of the compound.
科学的研究の応用
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities (Shi et al., 2016). 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole has also been investigated for its potential use as a fluorescent probe for detecting nitric oxide (NO) in biological systems (Bhuniya et al., 2017). The unique properties of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole make it a promising candidate for developing novel drugs and diagnostic tools.
特性
IUPAC Name |
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-14-7-6-10-16(13-14)20-23-19(24-26-20)17-11-12-18(22-21(17)25-2)15-8-4-3-5-9-15/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMVGQMHZHIRCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7711131.png)
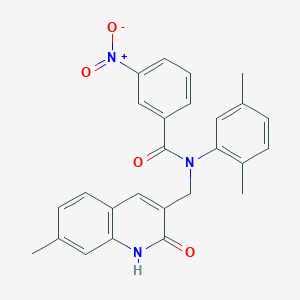

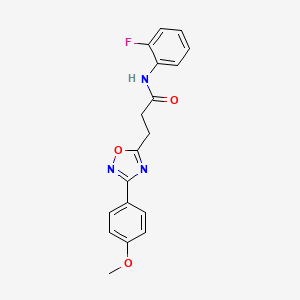

![5-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711188.png)
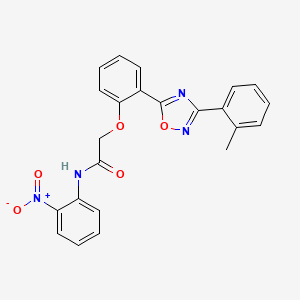
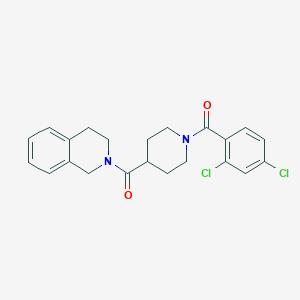
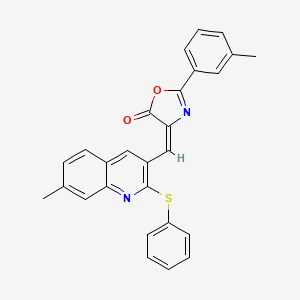


![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-phenylacetamide](/img/structure/B7711227.png)
